(3-Aminophenyl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZQBSHNCYWSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063871 | |

| Record name | Phosphonic acid, (3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-30-5 | |

| Record name | P-(3-Aminophenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminophenyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminophenyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, (3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminophenyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-Aminophenyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAL7U4A7S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: Unveiling the Duality of (3-Aminophenyl)phosphonic Acid

An In-depth Technical Guide to the Basic Properties of (3-Aminophenyl)phosphonic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound, often abbreviated as 3-APP, stands as a molecule of significant interest at the intersection of medicinal chemistry, materials science, and synthetic chemistry. Its deceptively simple structure, featuring an aromatic ring substituted with both a primary amine and a phosphonic acid, bestows upon it a rich and versatile chemical personality. This guide moves beyond a mere datasheet presentation to offer a deeper, field-proven perspective on the core basic and amphoteric properties of 3-APP. We will explore not just what its properties are, but why they manifest and how they can be precisely characterized and strategically exploited in a research and development context. Understanding the interplay between the nucleophilic amine and the acidic, metal-chelating phosphonic acid is fundamental to leveraging this molecule as a high-potential synthetic building block.

Core Physicochemical & Structural Profile

The functionality of 3-APP is intrinsically linked to its molecular architecture and the electronic dialogue between its constituent groups.

Molecular Structure

3-APP is an organophosphorus compound characterized by a phosphonic acid group [-P(O)(OH)₂] and an amino group [-NH₂] attached to a benzene ring at the meta (1,3) positions.

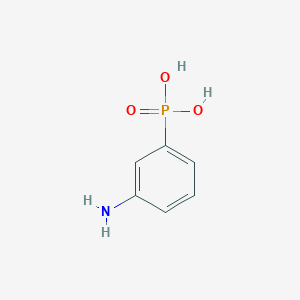

Caption: Chemical structure of this compound (3-APP).

Acidity and Basicity: An Amphoteric Profile

The defining characteristic of 3-APP is its amphoterism; it can act as both an acid and a base. This duality is governed by three distinct ionization events, each with an associated pKa value. The phosphonic acid moiety is a diprotic acid, while the aromatic amine is a weak base.

-

pKa₁ (~1-2): The first and most acidic proton is lost from one of the phosphonic acid hydroxyl groups. The acidity of phosphonic acids is notably higher than their carboxylic acid counterparts.[1]

-

pKa₂ (~4-5): This value corresponds to the protonation of the lone pair on the aniline nitrogen. The basicity is typical for an aromatic amine, where the electron-donating character is delocalized into the phenyl ring.

-

pKa₃ (~7.2): The final proton is lost from the second phosphonic acid hydroxyl group, forming the dianion. One source specifically lists a pKa of 7.16 for this event.[2]

This multi-state ionization means the dominant species of 3-APP in solution is highly dependent on pH. In its solid, crystalline state, and near neutral pH in solution, it exists predominantly as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated phosphonate group (-PO₃H⁻).

Caption: Predominant ionic species of 3-APP as a function of solution pH.

Solubility Profile

The zwitterionic nature of 3-APP dictates its solubility.

| Solvent | Solubility Characteristics | Rationale |

| Water | Low to moderate at neutral pH. | The strong intermolecular ionic and hydrogen bonding interactions in the zwitterionic solid state lattice require significant energy to overcome. |

| Aqueous Acid (e.g., 1M HCl) | Increased solubility. | The phosphonate group becomes fully protonated, breaking the zwitterionic structure and forming a soluble cationic salt. |

| Aqueous Base (e.g., 1M NaOH) | Increased solubility. | The ammonium group is deprotonated, and the phosphonic acid is fully deprotonated, forming a soluble dianionic salt. The solubility of phosphonic acids is strongly improved in basic media.[1] |

| Polar Aprotic Solvents (DMSO, DMF) | Moderate solubility. | These solvents can disrupt the hydrogen bonding network, aiding dissolution. |

| Non-polar Organic Solvents (Toluene, Hexane) | Insoluble. | The high polarity and ionic character of 3-APP are incompatible with non-polar media. |

This "amphoteric solubility" is a critical practical consideration.[3] For reactions or analyses, dissolving 3-APP often requires adjusting the pH of the medium away from its isoelectric point.

Experimental Workflow: Characterization of Basicity

Trustworthy data is the bedrock of scientific progress. The pKa values of 3-APP are not merely theoretical constants; they are experimentally verifiable parameters crucial for predicting reactivity, designing formulations, and developing analytical methods. Potentiometric titration is the gold-standard technique for this determination.

Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating system for accurately measuring the pKa values of 3-APP.

Objective: To determine the acid dissociation constants (pKa values) of this compound by monitoring pH changes during titration with a strong base.

Materials & Equipment:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, degassed water (to minimize CO₂ interference)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

100 mL beaker

Methodology:

-

Preparation of Analyte Solution:

-

Accurately weigh approximately 0.5 mmol of 3-APP and record the mass.

-

Dissolve the sample in ~40 mL of degassed, deionized water in the 100 mL beaker. Causality Note: Starting with a known quantity is essential for stoichiometric calculations.

-

Add a magnetic stir bar.

-

-

Acidification (Titrating the Base):

-

To ensure all species start in the fully protonated (cationic) form, add a known excess of 0.1 M HCl (e.g., 1.5 equivalents relative to the amine). This step is crucial for observing the titration of the amino group.

-

Immerse the calibrated pH electrode and begin gentle stirring. Allow the initial pH reading to stabilize.

-

-

Titration with Strong Base:

-

Fill the burette with standardized 0.1 M NaOH.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, wait for the pH reading to stabilize completely before recording the burette volume and the corresponding pH.

-

Causality Note: Near the equivalence points (regions of rapid pH change), reduce the increment size (e.g., 0.05 mL or dropwise) to capture the inflection point with high resolution.

-

Continue the titration until the pH reaches a stable, high value (e.g., pH 11-12), ensuring all three protons have been titrated.

-

-

Data Analysis:

-

Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Identify the equivalence points (V₁, V₂, V₃), which are the midpoints of the steepest parts of the curve. These correspond to the complete neutralization of the first phosphonic acid proton, the ammonium proton, and the second phosphonic acid proton, respectively.

-

Determine the pKa values from the half-equivalence points:

-

pKa₁ is the pH at ½ V₁

-

pKa₂ is the pH at V₁ + ½(V₂ - V₁)

-

pKa₃ is the pH at V₂ + ½(V₃ - V₂)

-

-

Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Implications for Research & Development

The basic and amphoteric properties of 3-APP are not academic curiosities; they are functional handles that drive its application.

Role in Drug Discovery and Medicinal Chemistry

-

Bioisosteric Replacement: The phosphonic acid group is a well-established bioisostere for the phosphate group, offering enhanced stability against enzymatic hydrolysis (P-C bond vs. P-O-C bond).[1] This makes 3-APP a valuable building block for creating stable analogues of phosphorylated biomolecules or replacing carboxylic acids to modulate acidity and polarity.

-

Bone Targeting: Phosphonic acids exhibit a strong affinity for calcium ions, a property that is exploited to target drugs to bone tissue.[1] Incorporating the 3-APP scaffold into a therapeutic agent can confer bone-homing properties, which is valuable in treatments for osteoporosis or bone metastases.

-

Scaffold for Library Synthesis: The two distinct functional groups—the amine and the phosphonic acid—provide orthogonal vectors for chemical elaboration. The amine can be readily acylated, alkylated, or used in reductive amination, while the phosphonic acid can be esterified to create prodrugs or used as a coordination point. This makes 3-APP an excellent starting point for generating diverse chemical libraries for screening.

Applications in Materials Science

-

Surface Modification & Self-Assembled Monolayers (SAMs): The phosphonic acid group serves as a robust anchor for binding to various metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and iron oxides (FeₓOᵧ).[1] By forming SAMs of 3-APP or its derivatives, the surface properties can be tailored. The outward-facing amino group can then be used to immobilize catalysts, biomolecules, or initiate surface polymerization.

-

Coordination Polymers and MOFs: The ability of the phosphonic acid to chelate metal ions makes 3-APP a candidate linker for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.[1] These materials have applications in gas storage, catalysis, and sensing. The amine group can add further functionality to the pores of the resulting framework.

Conclusion

This compound is a prime example of a molecular building block whose utility is defined by its fundamental chemical properties. Its amphoteric nature, governed by three distinct pKa values, dictates its solubility, reactivity, and dominant ionic form under varying conditions. The basicity of its aniline-like amino group and the diprotic acidity of its phosphonic acid moiety provide two chemically distinct handles for synthetic manipulation. A thorough understanding and precise experimental characterization of these properties, particularly through robust methods like potentiometric titration, are paramount for any scientist seeking to exploit 3-APP's full potential in the rational design of novel pharmaceuticals, functional materials, and complex molecular architectures.

References

-

Montchamp, J. (2017). Phosphonic acid: preparation and applications. PMC, NIH. [Link]

-

Edelmann, F. T. (2021). What is 'amino-benzyl phosphonic acid's solvent??. ResearchGate. [Link]

Sources

An In-depth Technical Guide to (3-Aminophenyl)phosphonic Acid: Synthesis, Structure, and Analysis

This guide provides a comprehensive technical overview of (3-Aminophenyl)phosphonic acid (3-APPA), a versatile molecule of significant interest to researchers in medicinal chemistry, materials science, and drug development. We will delve into its fundamental chemical properties, explore robust synthetic strategies, and detail a multi-technique analytical framework for its thorough characterization. The insights provided herein are grounded in established chemical principles and field-proven methodologies, designed to equip scientists with the practical knowledge required for its effective use.

Core Molecular Characteristics of this compound

This compound is an organophosphorus compound distinguished by the presence of both a primary amine (-NH₂) and a phosphonic acid [-P(O)(OH)₂] functional group attached to a benzene ring in a meta-position. This unique bifunctional architecture imparts a zwitterionic character in solution and governs its chemical reactivity, solubility, and utility as a molecular building block.[1] The phosphonic acid moiety serves as a stable, non-hydrolyzable mimic of a phosphate group, a feature extensively exploited in the design of bioactive molecules.[2][3]

Chemical Structure

The structural arrangement of 3-APPA is fundamental to its properties. The direct carbon-phosphorus (C-P) bond is chemically robust and resistant to enzymatic cleavage, contrasting with the more labile phosphoester (P-O-C) bonds found in phosphates.[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of key quantitative data for 3-APPA is essential for its practical handling and application.

| Property | Value | Source |

| CAS Number | 1709-84-8 | [4] |

| Molecular Formula | C₆H₈NO₃P | [5] |

| Molecular Weight | 173.11 g/mol | |

| Appearance | White to off-white crystalline powder | [6] |

| pKa | pK₃: 7.16 (25°C) | [4] |

Strategies for Chemical Synthesis

The synthesis of aminophosphonic acids like 3-APPA can be approached through several established routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements. A prevalent and robust strategy involves the hydrolysis of a corresponding dialkyl phosphonate precursor.

Synthesis via Hydrolysis of Diethyl (3-Aminophenyl)phosphonate

This common two-stage approach first involves a phosphonation reaction followed by a dealkylation (hydrolysis) step to yield the final phosphonic acid. The dealkylation is critical and can be achieved under harsh acidic conditions or through the milder, highly efficient McKenna reaction.[2][3]

Rationale for Method Selection:

-

Acidic Hydrolysis (e.g., concentrated HCl): This is a classical, cost-effective method. However, a key consideration is the stability of the C-P bond. While the C-P bond in 3-APPA's precursor is generally stable to acid, electron-donating groups at other positions on the ring can sometimes promote undesired C-P bond cleavage.[2]

-

McKenna Reaction (Bromotrimethylsilane followed by Methanolysis): This is often the preferred method for sensitive substrates. It proceeds under neutral conditions, minimizing side reactions. The reaction involves the conversion of the dialkyl phosphonate to a disilyl phosphonate intermediate, which is readily hydrolyzed with an alcohol like methanol.[2][3] At least two equivalents of bromotrimethylsilane (TMSBr) are required for full conversion.[2]

Caption: General workflow for the synthesis of 3-APPA.

Comprehensive Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and structure of 3-APPA. This constitutes a self-validating system where chromatographic, spectroscopic, and spectrometric data converge to provide a complete molecular profile.

Chromatographic Analysis for Purity Assessment

Due to its high polarity, analyzing 3-APPA with traditional reversed-phase liquid chromatography (RP-LC) is challenging, often resulting in poor retention.[7]

Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the technique of choice for highly polar analytes. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, facilitating retention through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.

Experimental Protocol: HPLC-UV Analysis

-

System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

-

Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0.0 min: 95% B

-

5.0 min: 60% B

-

5.1 min: 95% B

-

7.0 min: 95% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve 1 mg/mL of 3-APPA in a 50:50 mixture of Acetonitrile:Water. Ensure complete dissolution.

Causality: The high organic content at the start of the gradient ensures the polar 3-APPA is retained on the polar HILIC column. As the aqueous content (Mobile Phase A) increases, the analyte is eluted. The buffered mobile phase maintains a consistent ionization state for reproducible chromatography.

Spectroscopic Analysis for Structural Elucidation

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation. A combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecular framework.

-

³¹P NMR: This is a direct and highly effective method for characterizing phosphorus-containing compounds.[8] For 3-APPA, a single resonance is expected, confirming the presence of the phosphonic acid group. The chemical shift provides information about the chemical environment of the phosphorus nucleus.[9]

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, with splitting patterns indicative of the 1,3-disubstitution on the benzene ring. The amine protons may appear as a broad singlet.

-

¹³C NMR: Will show distinct resonances for each unique carbon atom in the molecule, including the C-P carbon, which will exhibit coupling to the phosphorus atom.

| NMR Data (Expected Ranges in D₂O) | |

| ³¹P Chemical Shift (δ) | 10-20 ppm |

| ¹H Chemical Shift (δ) | 6.8-7.5 ppm (Aromatic Protons) |

| ¹³C Chemical Shift (δ) | 115-150 ppm (Aromatic Carbons) |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Rationale: The vibrational frequencies of specific bonds are diagnostic. The strong P=O stretch is a hallmark of the phosphonic acid group, while N-H and O-H stretches are also prominent.[1]

| Characteristic IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |

| Broad Absorbance | 2500-3300 | O-H stretch (from P-OH) and N-H stretch |

| Strong Absorbance | 1150-1250 | P=O stretch |

| Medium-Strong Absorbance | 900-1050 | P-O(H) stretch |

| Medium Absorbance | 1590-1620 | N-H bend and C=C aromatic stretch |

Mass Spectrometry for Molecular Weight Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight and elemental composition of 3-APPA.

Experimental Protocol: LC-MS/MS Analysis

-

LC System: Use the HILIC method described in Section 3.1.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ) is ideal.[7]

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. 3-APPA can be detected as [M+H]⁺ or [M-H]⁻.

-

MS Scan: Full scan from m/z 50 to 300 to identify the parent ion.

-

MS/MS Fragmentation: Select the parent ion (e.g., m/z 172.0 for [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Causality: ESI is a soft ionization technique suitable for polar, non-volatile molecules. In negative mode, the most acidic protons on the phosphonic acid group are readily lost. The resulting [M-H]⁻ ion has a mass-to-charge ratio of approximately 172.0. Fragmentation analysis (MS/MS) can confirm the structure by showing losses of water or parts of the phosphonate group, providing a high degree of confidence in the identification.[10]

Caption: Integrated workflow for the analytical validation of 3-APPA.

Conclusion

This compound is a molecule with significant potential, underpinned by its unique structural features. A thorough understanding of its synthesis and a robust, multi-technique analytical approach are paramount for any researcher or developer intending to use it. The methodologies detailed in this guide—from HILIC for purity assessment to the combined power of NMR, IR, and MS for structural verification—provide a validated framework for ensuring the quality and integrity of this important chemical entity, thereby enabling its confident application in downstream research and development.

References

-

Orliac, A., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [Link]

-

European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2012). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. EURL-SRM. [Link]

- Google Patents. (2019). CN109467569B - Synthetic method of 3-aminophenylboronic acid.

-

PureSynth. (n.d.). (4-Aminophenyl)Phosphonic Acid 98.0%(HPLC). [Link]

-

Savic, R., et al. (2017). Phosphonic acid: preparation and applications. ResearchGate. [Link]

-

Kayan, C., & Toppare, L. (2011). Synthesis and characterization of polymerized 3-aminophenyl phosphonic acid prepared in the presence of p-phenylenediamine. IEEE Xplore. [Link]

-

ResearchGate. (n.d.). 31 P NMR spectra of the phosphonic acid 3 (162 MHz, [D6]DMSO, left) and the mono-P-fluorophosphonate 6 (162 MHz, D 2 O, right). [Link]

-

Waters Corporation. (2022). Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QuPPe Method and LC-MS/MS. Waters. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

NIST. (n.d.). 3-Aminobenzophenone. NIST WebBook. [Link]

-

Suzhou Health Chemicals Co. (n.d.). This compound. [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

-

Zenobi, M. C., et al. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276. [Link]

Sources

- 1. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 5427-30-5 [chemicalbook.com]

- 5. 5427-30-5|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. waters.com [waters.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. researchgate.net [researchgate.net]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

A Guide to the Spectroscopic Characterization of (3-Aminophenyl)phosphonic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Functional Groups

A thorough understanding of the molecular structure of (3-Aminophenyl)phosphonic acid is the foundation for interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with an amino group (-NH₂) at the meta-position relative to a phosphonic acid group (-PO₃H₂).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and for probing the chemical environment of specific nuclei, such as phosphorus-31.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and phosphonic acid groups. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 11.0 | Broad Singlet | 2H | P-OH |

| ~6.8 - 7.5 | Multiplet | 4H | Aromatic H |

| ~5.0 - 6.0 | Broad Singlet | 2H | NH ₂ |

Interpretation:

-

Aromatic Protons: The aromatic region will display a complex multiplet pattern due to the meta-substitution. The protons on the aromatic ring will experience coupling with each other and potentially with the phosphorus atom.

-

Amino Protons: The protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Phosphonic Acid Protons: The acidic protons of the phosphonic acid group are expected to be highly deshielded and will appear as a very broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the amino and phosphonic acid groups.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~148 | C -NH₂ |

| ~135 (doublet) | C -P |

| ~129 | Aromatic C -H |

| ~120 | Aromatic C -H |

| ~118 | Aromatic C -H |

| ~115 | Aromatic C -H |

Interpretation:

-

Substituted Carbons: The carbon attached to the amino group (C-NH₂) is expected to be significantly deshielded. The carbon attached to the phosphonic acid group (C-P) will appear as a doublet due to coupling with the phosphorus atom.

-

Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the positions relative to the two substituents.

³¹P NMR Spectroscopy

³¹P NMR is particularly informative for phosphorus-containing compounds. A single resonance is expected for the phosphorus atom in this compound.

Predicted ³¹P NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity |

| ~10 to 20 | Singlet (proton decoupled) |

Interpretation:

The chemical shift of the phosphorus atom in arylphosphonic acids typically falls in the range of +10 to +20 ppm (relative to 85% H₃PO₄)[1][2]. The exact chemical shift will be influenced by the electronic nature of the aromatic ring and the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Medium, Broad | N-H stretching (amino group) |

| 2800-3100 | Medium | Aromatic C-H stretching |

| 2500-3000 | Broad | O-H stretching (phosphonic acid) |

| 1580-1620 | Strong | N-H bending (amino group) and C=C stretching (aromatic) |

| 1450-1500 | Medium | C=C stretching (aromatic) |

| 1100-1250 | Strong | P=O stretching |

| 950-1100 | Strong | P-O-H bending and P-O stretching |

Interpretation:

The IR spectrum will be dominated by the strong and broad absorptions of the O-H and N-H bonds. The characteristic P=O and P-O stretches are key indicators of the phosphonic acid group. The aromatic C-H and C=C stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 173 | Molecular Ion [M]⁺ |

| 155 | [M - H₂O]⁺ |

| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |

| 80 | [PO₃H]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 173, corresponding to the molecular weight of this compound. Common fragmentation pathways would involve the loss of water from the phosphonic acid group and cleavage of the C-P bond to yield fragments corresponding to the aniline cation and the phosphonic acid moiety. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, is consistent with the predicted molecular ion[3].

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

³¹P NMR Acquisition: Acquire the spectrum with proton decoupling. A single pulse experiment is usually sufficient, with a relatively small number of scans.

Caption: General workflow for NMR analysis.

FTIR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and identify the major absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For fragmentation information, perform tandem mass spectrometry (MS/MS).

Conclusion

References

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

PubChem. 3-Aminophenylboronic acid. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

PubMed. An ATR-FTIR study of different phosphonic acids in aqueous solution. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. Phenylphosphonic acid. [Link]

-

ResearchGate. 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

Sources

Solubility of (3-Aminophenyl)phosphonic acid in different solvents

An In-depth Technical Guide to the Solubility of (3-Aminophenyl)phosphonic Acid

Introduction

This compound (CAS No: 5427-30-5) is a versatile organic compound featuring an aromatic ring substituted with both a basic amino group and an acidic phosphonic acid moiety.[1][2] This unique structure makes it a valuable building block in medicinal chemistry, materials science, and as a linker in coordination polymers. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility is paramount for successful synthesis, formulation, and biological screening. An incorrect choice of solvent can lead to failed reactions, inaccurate assay results, and challenges in purification and drug delivery.

This guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple list of solvents, we will delve into the physicochemical principles that govern its solubility, present a predictive solubility profile, and provide a detailed, field-proven protocol for its experimental determination.

Section 1: The Physicochemical Basis of Solubility

The solubility of this compound is not straightforward; it is dictated by the interplay of its functional groups and its resulting molecular properties. Understanding these from first principles is key to predicting its behavior.

The Critical Role of Structure: Amphoterism and Zwitterions

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[3]

-

The Acidic Group: The phosphonic acid group (-P(O)(OH)₂) is a dibasic acid, capable of donating two protons.

-

The Basic Group: The aromatic amino group (-NH₂) is a weak base, capable of accepting a proton.

This dual functionality means the molecule's net charge is highly dependent on the pH of the surrounding medium. In a solid, crystalline state, and in aqueous solution near neutral pH, the molecule exists predominantly as a zwitterion , or inner salt. The acidic phosphonic acid group donates a proton to the basic amino group, resulting in a molecule with both a positive (-NH₃⁺) and a negative (-PO₃H⁻) charge, yet is overall electrically neutral. This strong intramolecular ionic interaction, coupled with intermolecular hydrogen bonding, results in a high melting point (~288-290 °C) and significantly impacts its solubility.

The Influence of pH on Ionization and Solubility

The solubility of amphoteric compounds is lowest at their isoelectric point (pI), where the net charge is zero, and increases dramatically in acidic or basic conditions where a soluble salt is formed.[3] The pKa of the second dissociation of the phosphonic acid group is reported to be approximately 7.16.[1][2]

-

In Acidic Solution (pH < pI): The amino group is protonated (-NH₃⁺), and the phosphonic acid group is largely non-ionized (-P(O)(OH)₂). The molecule carries a net positive charge, forming a soluble salt with the acid's counter-ion (e.g., a hydrochloride salt).

-

In Neutral Solution (pH ≈ pI): The zwitterionic form dominates. The strong intermolecular forces in the solid state make it difficult for water molecules to solvate the compound, leading to low intrinsic solubility.

-

In Basic Solution (pH > pI): The phosphonic acid group is deprotonated (-PO₃²⁻), while the amino group is neutral (-NH₂). The molecule carries a net negative charge, forming a soluble salt with the base's counter-ion (e.g., a sodium salt).

Section 2: Predictive Solubility Profile

While precise quantitative data requires experimental determination, a reliable qualitative and semi-quantitative solubility profile can be predicted based on the physicochemical principles discussed. The rule "like dissolves like" is a guiding principle.[4]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

|---|---|---|---|

| Aqueous (Acidic) | 5% Hydrochloric Acid | Soluble | Forms a soluble cationic salt by protonating the amino group.[5] |

| Aqueous (Neutral) | Deionized Water | Sparingly Soluble | Zwitterionic nature leads to strong crystal lattice energy, limiting solubility.[3] |

| Aqueous (Basic) | 5% Sodium Hydroxide | Soluble | Forms a soluble anionic salt by deprotonating the phosphonic acid group.[5] |

| Polar Protic | Methanol, Ethanol | Slightly to Sparingly Soluble | Capable of hydrogen bonding, but may not be sufficient to overcome the strong intermolecular forces of the zwitterion. |

| Polar Aprotic | DMSO, DMF | Soluble to Slightly Soluble | High polarity can disrupt the crystal lattice. DMSO is often a good solvent for similar polar molecules.[6] |

| Ethers | THF, Diethyl Ether | Insoluble | Insufficient polarity to dissolve the highly polar, zwitterionic solute. |

| Non-Polar | Hexane, Toluene | Insoluble | The large mismatch in polarity ("like dissolves like") prevents dissolution. |

Section 3: Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, high-quality data, the Equilibrium Shake-Flask Method is the universally recognized gold standard.[7][8] This method measures the thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature when excess solid is present.[9][10]

Causality in Method Design: Why the Shake-Flask Method?

This method is authoritative because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[9] Kinetic solubility tests, while faster, often use a compound pre-dissolved in a co-solvent like DMSO and can yield supersaturated, metastable results that are not representative of true equilibrium.[11] The shake-flask method ensures that the final concentration measured is stable and reflects the compound's properties in that specific solvent system, which is critical for applications like formulation and biopharmaceutical classification.[10]

Step-by-Step Protocol: A Self-Validating System

This protocol incorporates self-validation steps to ensure the integrity of the results.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., HPLC-grade water, 0.1 M HCl, 0.1 M NaOH, Methanol, DMSO)[12]

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent)

-

Analytical balance

-

pH meter

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess of solid this compound to a pre-weighed vial. An excess is critical; a good starting point is ~10 mg in 2 mL of solvent. The exact amount of solid is less important than ensuring undissolved solid remains at the end.[7]

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium.

-

Expert Insight: A minimum of 24 hours is standard, but true equilibrium must be verified.[13] For a robust, self-validating system, prepare parallel samples and measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration no longer increases.[7]

-

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, which can falsely elevate results, a two-step process is recommended:

-

a. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

b. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial.

-

-

Sample Dilution: Dilute the clear filtrate with the appropriate mobile phase or solvent as needed to fall within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted filtrate using a pre-validated HPLC-UV or LC-MS method against a standard calibration curve.

-

Final Validation:

-

Measure the pH of the remaining saturated solution. This is especially critical for aqueous solvents, as the compound itself can alter the final pH.[7]

-

Visually confirm that a solid residue remains in the original vial, proving that the initial amount was in excess.

-

Section 4: Critical Factors Influencing Experimental Results

The reliability of solubility data hinges on controlling key experimental variables.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining and reporting the temperature at which the measurement was made is essential for reproducibility.[8]

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different lattice energies and, consequently, different thermodynamic solubilities.[11] It is crucial to characterize the solid form being tested and to check the solid residue after the experiment to ensure no phase transformation has occurred.[11]

-

Purity of the Compound: Impurities can enhance or suppress the apparent solubility of the main compound. Using a well-characterized, high-purity sample is fundamental.

Conclusion

The solubility of this compound is a complex but predictable property governed by its amphoteric and zwitterionic character. Its solubility is minimal in neutral water and non-polar organic solvents but is significantly enhanced in acidic and basic aqueous solutions due to the formation of soluble salts. For drug development and research applications, this pH-dependent solubility is a critical parameter that must be accurately characterized.

While predictive models provide a strong foundation, generating reliable, publication-quality data requires rigorous experimental work. The equilibrium shake-flask method, when executed with careful attention to validation and controlling variables such as temperature and solid form, stands as the authoritative protocol for this purpose. By integrating the theoretical understanding and practical methodology presented in this guide, researchers can confidently navigate the challenges associated with the solubility of this important chemical building block.

References

-

Glomme, A., & Bergström, C. A. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

ChemBK. (2024). (3-aminophenyl)boronic acid. ChemBK.com. [Link]

-

PubChem. (n.d.). 3-Aminophenylboronic acid. National Center for Biotechnology Information. [Link]

-

Kovalainen, M., & Peltonen, L. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. LibreTexts. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Edelmann, F. T. (2021). What is 'amino-benzyl phosphonic acid's solvent??. ResearchGate. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Toronto Scarborough. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

de Campos, D. P., et al. (2015). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Online Library. [Link]

Sources

- 1. This compound | 5427-30-5 [chemicalbook.com]

- 2. This compound , 99% , 5427-30-5 - CookeChem [cookechem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chembk.com [chembk.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

Theoretical studies of (3-Aminophenyl)phosphonic acid

An In-depth Technical Guide to the Theoretical and Computational Investigation of (3-Aminophenyl)phosphonic Acid

Executive Summary

This compound (3-APP) represents a fascinating scaffold for medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and a metal-chelating, bone-targeting phosphonic acid moiety, opens a vast landscape for molecular design. This guide provides a comprehensive framework for the theoretical and computational characterization of 3-APP. We delve into the quantum chemical methodologies that elucidate its structural, electronic, and spectroscopic properties. For researchers and drug development professionals, this document serves as a roadmap to unlocking the full potential of 3-APP through in-silico analysis, ultimately accelerating the discovery of novel therapeutics and advanced materials.

Introduction: The Significance of the Phosphonic Acid Moiety in Molecular Design

Phosphonic acids and their derivatives are of paramount importance in the pharmaceutical sciences.[1] They are recognized as versatile building blocks in the development of new medicinal agents due to their diverse biological activities and high degree of structural diversity.[2] The phosphonic acid group is a structural analog of the phosphate moiety, enabling it to act as a mimetic for natural phosphates and interact with biological targets. Furthermore, its ability to coordinate with metal ions and target bone tissue makes it a valuable functional group in drug design.[1] The presence of an amino group in the meta position, as in 3-APP, introduces a site for further chemical modification, allowing for the attachment of pharmacophores or linkers for biomolecule conjugation. Theoretical studies are indispensable for understanding how the interplay between the amino and phosphonic acid groups dictates the overall properties and reactivity of the 3-APP molecule.

Molecular Structure and Conformational Landscape

A thorough understanding of the three-dimensional structure of 3-APP is the cornerstone of any theoretical investigation. The relative orientation of the amino and phosphonic acid groups, as well as the rotation of the P-C bond, gives rise to a complex conformational landscape.

Computational Approach to Conformational Analysis

The exploration of the potential energy surface of 3-APP to identify stable conformers is typically achieved through a multi-step computational workflow. Density Functional Theory (DFT) has proven to be a reliable method for such studies, offering a good balance between accuracy and computational cost.[3][4]

Protocol 1: Conformational Search and Geometry Optimization

-

Initial Structure Generation: A 3D model of 3-APP can be constructed using molecular modeling software such as Avogadro or ChemDoodle.[5][6]

-

Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This can be achieved by rotating the key dihedral angles, such as the C-C-P-O and C-C-N-H angles.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p).[4] This level of theory has been shown to accurately reproduce the structural parameters of similar organic molecules.[3]

-

Frequency Analysis: A vibrational frequency calculation is performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides the zero-point vibrational energy (ZPVE) correction.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE correction, to determine the most stable conformer and the energy barriers between them.

Caption: Workflow for Conformational Analysis of 3-APP.

Electronic Properties and Reactivity

The electronic structure of 3-APP governs its reactivity and intermolecular interactions. Key insights can be gained by analyzing the frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and various quantum chemical descriptors.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For 3-APP, the HOMO is expected to be localized on the electron-rich amino group and the phenyl ring, while the LUMO may be distributed over the phosphonic acid group and the aromatic system.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of 3-APP would reveal the electron-rich regions (negative potential), likely around the oxygen atoms of the phosphonic acid and the nitrogen atom of the amino group, and the electron-deficient regions (positive potential), around the acidic protons of the phosphonic acid.

Table 1: Calculated Electronic Properties of a Representative Phenylphosphonic Acid Derivative *

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

*Data is hypothetical and representative for a similar molecule, calculated at the B3LYP/6-311++G(d,p) level of theory.

Spectroscopic Characterization

Theoretical calculations can provide valuable insights into the spectroscopic properties of 3-APP, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of 3-APP. By comparing the theoretical spectra with experimental data, one can confirm the molecular structure and assign the observed vibrational modes to specific atomic motions. The characteristic vibrational modes of the -NH2 and -PO(OH)2 groups are of particular interest.

Protocol 2: Simulation of Vibrational Spectra

-

Geometry Optimization and Frequency Calculation: Perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) for the most stable conformer of 3-APP.

-

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the calculated frequencies to improve the agreement with experimental data.

-

Spectral Simulation: The scaled frequencies and their corresponding IR and Raman intensities are used to generate theoretical spectra. This can be done using software like GaussView or by plotting the data with a Lorentzian or Gaussian line shape.

Caption: Workflow for Simulating Vibrational Spectra.

NMR Spectroscopy

The chemical shifts of ¹H, ¹³C, and ³¹P nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[4] These calculations are highly sensitive to the molecular geometry and electronic environment, providing a powerful tool for structural elucidation. Comparing the calculated chemical shifts with experimental NMR data can help to confirm the proposed structure and assign the resonances.

Applications in Drug Development

The insights gained from theoretical studies of 3-APP can be directly applied to drug development.

Prodrug Design

Phosphonic acids often exhibit poor oral bioavailability due to their high polarity.[7][8] Theoretical studies can aid in the design of prodrugs by exploring different ester or amide modifications of the phosphonic acid group.[7] For instance, the "ProTide" approach, where the phosphonic acid is masked as a phosphoramidate, has been successfully employed to improve the pharmacokinetic properties of nucleotide analogs.[7] Computational methods can be used to predict the stability of these prodrugs and their susceptibility to enzymatic cleavage.

Molecular Docking and Target Interaction

If 3-APP is envisioned as a pharmacophore, molecular docking simulations can be used to predict its binding mode and affinity to a specific biological target. The calculated MEP of 3-APP can guide the initial placement of the molecule in the active site of a protein. Furthermore, quantum mechanical/molecular mechanical (QM/MM) calculations can provide a more accurate description of the interactions between 3-APP and the target protein, including hydrogen bonding and electrostatic interactions.

Caption: Role of Theoretical Studies in Drug Discovery.

Conclusion

Theoretical and computational studies provide an indispensable toolkit for the in-depth characterization of this compound. From elucidating its conformational preferences and electronic structure to simulating its spectroscopic signatures and guiding its application in drug design, in-silico methods offer a powerful and cost-effective approach to unlock the full potential of this versatile molecule. By following the protocols and methodologies outlined in this guide, researchers can gain a deeper understanding of the fundamental properties of 3-APP, thereby accelerating innovation in both medicine and materials science.

References

-

Vega, A., Zárate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1333. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminophenylboronic acid. In PubChem. Retrieved from [Link]

-

Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2138–2165. [Link]

-

Yuliani, G. A., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. International Journal of Nanomedicine, 17, 3037–3051. [Link]

-

Zhao, W., et al. (2011). Grafting 3-aminophenyl boronic acid (Route 1) or polymer brushes (Route 2) with boronate moieties onto SBA-15. ACS Applied Materials & Interfaces, 3(8), 2949–2957. [Link]

-

Lin, Y.-F., et al. (2015). Synthesis and characterization of polymerized 3-aminophenyl phosphonic acid prepared in the presence of p-phenylenediamine. IEEE, 1-4. [Link]

-

Abdou, M. M., & Matziari, M. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(2), 537-546. [Link]

-

Watkins, W. J., et al. (2019). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. Pharmaceuticals, 12(1), 33. [Link]

-

MolView. (n.d.). Retrieved from [Link]

-

ChemDoodle 3D. (n.d.). In iChemLabs. Retrieved from [Link]

-

Tang, W. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Medical Drug Discovery, 7, 100063. [Link]

-

Keglevich, G., & Mátravölgyi, B. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6143. [Link]

-

Al-Hujaily, E. M., et al. (2024). Delineated 3-1-BenCarMethInYlPro-Phosphonic Acid's Adroit Activity against Lung Cancer through Multitargeted Docking, MM\GBSA, QM-DFT and Multiscale Simulations. Pharmaceuticals, 17(1), 81. [Link]

-

Suzhou Health Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Li, Y., et al. (2013). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 18(1), 775-787. [Link]

-

Advanced Mobile Apps for Science & Education. (n.d.). Mobile Molecular Modeling -Mo3. In Aptoide. Retrieved from [Link]

-

Mucha, A., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules, 10(9), 1319. [Link]

-

Gouveia, M. J., & Castanho, M. A. R. B. (2019). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 12(1), 33. [Link]

-

Abdou, M. M. (2019). Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. Bioorganic Chemistry, 90, 103039. [Link]

-

Parlak, C., et al. (2018). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Journal of Molecular Structure, 1155, 46-59. [Link]

-

Avogadro. (n.d.). Retrieved from [Link]

-

El Mkami, H., et al. (2020). STRUCTURAL CHARACTERIZATION, DFT AND AN EFFICIENT SYNTHETIC ROUTE TOWARDS NOVEL 1-PHOSPHONATED (5- AMINO-4-CYANO-PYRAZOL-1-YL)PH. Moroccan Journal of Chemistry, 8(4), 819-830. [Link]

-

Drelich, P., et al. (2019). Perfluorophenyl phosphonate analogues of aromatic amino acids: Synthesis, X-ray and DFT studies. Journal of Fluorine Chemistry, 222-223, 36-46. [Link]

-

Lancaster, C., et al. (2020). Visualizing 3D Molecular Structures Using an Augmented Reality App. Journal of Chemical Education, 97(5), 1421-1424. [Link]

Sources

- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ChemDoodle 3D | Molecular Modeling and Graphics Software [chemdoodle.com]

- 6. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 7. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Aminophenyl)phosphonic Acid: Properties, Synthesis, and Applications

Introduction

(3-Aminophenyl)phosphonic acid, a fascinating and versatile organophosphorus compound, stands at the intersection of materials science and medicinal chemistry. Its unique combination of an aromatic amine and a phosphonic acid moiety on a single phenyl ring bestows upon it a rich and complex chemical character. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this intriguing molecule.

Physicochemical Properties

This compound is a white to off-white solid, a physical characteristic that belies its complex solution-state behavior.[1] Its structure, featuring both a basic amino group and an acidic phosphonic acid group, leads to the formation of zwitterions in the solid state and in solution, profoundly influencing its physical and chemical properties.

Structural and General Properties

A summary of the key structural and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₆H₈NO₃P | [1] |

| Molecular Weight | 173.11 g/mol | |

| CAS Number | 5427-30-5 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 288-290 °C |

Solubility

The presence of the hydrophilic phosphonic acid group renders this compound soluble in water.[1] Its solubility is pH-dependent, increasing in both acidic and basic solutions due to the formation of the corresponding cationic and anionic species. In organic solvents, its solubility is generally limited, a common characteristic of zwitterionic compounds.

Acidity (pKa Values)

The protonation and deprotonation equilibria can be visualized as follows:

Caption: Ionization states of this compound.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a two-step process involving the reduction of a nitro precursor followed by the hydrolysis of a phosphonate ester. This approach provides a reliable route to the target molecule.

Synthetic Pathway

A general and widely applicable synthetic route is outlined below:

Caption: Common synthetic route to this compound.

The reduction of the nitro group is typically carried out using reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.[1] The subsequent acid-catalyzed hydrolysis of the diethyl phosphonate ester yields the final phosphonic acid.[5]

Chemical Reactivity

This compound exhibits a dual reactivity profile stemming from its two functional groups:

-

Amino Group: The aromatic amino group can undergo reactions typical of anilines. A key reaction is diazotization , where the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6] This diazonium salt is a versatile intermediate that can be used in various coupling reactions, for instance, in the synthesis of azo dyes.[7][8]

-

Phosphonic Acid Group: The phosphonic acid moiety is a strong chelating agent for metal ions and can form stable self-assembled monolayers on metal oxide surfaces.[9] This property is exploited in materials science for surface modification. The hydroxyl groups of the phosphonic acid can also be esterified.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would be expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns revealing the 1,3-disubstitution pattern. The protons of the amino group and the acidic protons of the phosphonic acid group would also be observable, though their chemical shifts can be concentration and temperature-dependent.

-

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the six aromatic carbons, with the carbon atom directly attached to the phosphorus atom showing a characteristic coupling (¹JPC).

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphonic acids. A single resonance is expected, and its chemical shift provides valuable information about the electronic environment of the phosphorus atom.[10] The chemical shift can be influenced by the pH of the solution due to the different protonation states of the phosphonic acid group.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded as a KBr pellet, provides key information about its functional groups.[11][12] Expected characteristic absorption bands are presented in Table 2.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amino group) |

| 3000-2800 | Aromatic C-H stretching |

| 2700-2500 | P-O-H stretching (hydrogen-bonded) |

| 1620-1580 | N-H bending and C=C stretching (aromatic ring) |

| 1250-1150 | P=O stretching |

| 1050-950 | P-O-(H) stretching |

Applications

The unique bifunctional nature of this compound has led to its exploration in diverse scientific and technological fields.

Drug Development and Medicinal Chemistry

As a structural analog of aminocarboxylic acids, aminophosphonic acids are of significant interest in medicinal chemistry.[13] They can act as enzyme inhibitors by mimicking the transition state of substrate hydrolysis or by binding to the active site of enzymes that process amino acids.[14] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, antibacterial, and antiviral agents.[13][15][16] For instance, derivatives of aminophenylphosphonic acid have been investigated as inhibitors of enzymes like alanine aminopeptidases.[17]

Materials Science

The phosphonic acid group's ability to strongly adsorb onto metal oxide surfaces makes this compound a useful molecule for surface modification. Furthermore, the amino group can be polymerized, leading to the formation of self-doped conducting polymers. The polymerization of this compound has been explored for applications in biosensors, chemical sensors, and flexible electronic devices.

Experimental Protocol: Determination of pKa Values by Potentiometric Titration

The determination of the ionization constants (pKa values) is fundamental to understanding the solution behavior of this compound. Potentiometric titration is a reliable method for this purpose.[18][19]

Principle

A solution of this compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a polyprotic acid, multiple equivalence points and half-equivalence points will be observed.[19]

Materials and Equipment

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

0.1 M Hydrochloric Acid (HCl)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in about 100 mL of deionized water in a 250 mL beaker.

-

Initial Acidification: To ensure all species are fully protonated at the start, add a known volume of 0.1 M HCl to the analyte solution to bring the initial pH to below 2.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized 0.1 M NaOH solution above the beaker.

-

Titration: Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the NaOH solution while continuously stirring. Record the pH and the volume of titrant added after each addition. As the pH begins to change more rapidly near the equivalence points, reduce the increment size (e.g., 0.1-0.2 mL) to obtain a more detailed titration curve. Continue the titration until the pH reaches approximately 12.

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to obtain the titration curve.

-

Determine the equivalence points, which are the points of maximum slope on the titration curve. These can be more accurately located by plotting the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points correspond to the peaks in the first derivative plot and the zero crossings in the second derivative plot.[20]

-

The pKa values are determined from the pH at the half-equivalence points (the midpoint between two equivalence points).

-

Caption: Workflow for the potentiometric titration of this compound.

Conclusion

This compound is a molecule of significant scientific interest, bridging the gap between fundamental chemical research and applied sciences. Its unique physicochemical properties, arising from the interplay of its amino and phosphonic acid functionalities, make it a valuable building block in both materials science and drug discovery. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for harnessing its full potential in the development of novel technologies and therapeutics.

References

- The Hydrolysis of Phosphinates and Phosphonates: A Review.

- This compound. CymitQuimica.

- Synthesis and characterization of polymerized 3-aminophenyl phosphonic acid prepared in the presence of p-phenylenediamine. IEEE Xplore.

- This compound | High-Purity RUO. Benchchem.

- The Hydrolysis of Phosphinates and Phosphon

- Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation.

- ³¹P NMR spectra of the phosphonic acid 3 (162 MHz, [D6]DMSO, left) and...

- Potentiometric titration of a HCl–H3PO4 mixture. La Salle University.

- Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans. MDPI.

- a) FT-IR spectra (KBr pellet) of PEIs, pointing out the symmetric and...

- Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases.

- Titration of a Weak Polyprotic Acid. Chemistry LibreTexts.

- Synthesis and Spectroscopic Characterization of Novel Amics and Cyclic Imides Derivatives of Bisphosphonic Acid. Advanced Journal of Chemistry, Section A.

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.

- This compound , 99% , 5427-30-5. CookeChem.

- Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group.

- KBr Pellet Method. Shimadzu.

- Classifications, properties, recent synthesis and applications of azo dyes.

- Protocol for Determining pKa Using Potentiometric Titration.

- Electronic Supplementary Information - A Library of Vinyl Phosphonate Anions Dimerize with Cyanostars, form Supramolecular Polymers and Undergo Statistical Sorting. The Royal Society of Chemistry.

- Titration of a polyprotic acid with a strong base with Cobra4 (Item No.: P3121260). PHYWE.

- Chemistry of Aminophosphonic Acids and Phosphonopeptides | Request PDF.

- Dynamically chiral phosphonic acid-type metallo-β-lactamase inhibitors. DiVA.

- Synthesis and Evaluation of Phosphorus Containing, Specific CDK9/CycT1 Inhibitors | Journal of Medicinal Chemistry.

- Differentiation of chiral phosphorus enantiomers by ³¹P and ¹H NMR spectroscopy using amino acid derivatives as chemical solvating agents.

- pKa Data Compiled by R. Williams pKa Values.

- KBr Pellet Prepar

- (PDF) Phosphinic acid-based enzyme inhibitors.

- US5359115A - Methods for the synthesis of phosphonate esters.

- Potentiometric titration of a HCl–H₃PO₄ mixture. Massachusetts Institute of Technology.

- Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases.

- Diazotis

- MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Massachusetts Institute of Technology.

- Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.